2-(tert-Butoxy)quinoline-4-carbonitrile
Description
2-(tert-Butoxy)quinoline-4-carbonitrile is a quinoline derivative featuring a tert-butoxy (-OC(CH₃)₃) group at the C2 position and a cyano (-CN) group at the C4 position. Quinoline, a bicyclic heteroaromatic compound (C₉H₇N), serves as the core scaffold.
Properties
CAS No. |
855165-25-2 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)17-13-8-10(9-15)11-6-4-5-7-12(11)16-13/h4-8H,1-3H3 |
InChI Key |
HSDGEWSPXIKGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC2=CC=CC=C2C(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)quinoline-4-carbonitrile typically involves the reaction of quinoline derivatives with tert-butyl alcohol and cyanide sources under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-amine, and various substituted quinoline derivatives .
Scientific Research Applications
2-(tert-Butoxy)quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)quinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural and electronic differences between 2-(tert-Butoxy)quinoline-4-carbonitrile and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(tert-Butoxy)quinoline-4-carbonitrile | tert-Butoxy (C₄H₉O) at C2, CN at C4 | C₁₄H₁₄N₂O | 226.28 | Bulky alkoxy group (electron-donating), high lipophilicity, steric hindrance |
| 2-(Trifluoromethyl)quinoline-4-carbonitrile | CF₃ at C2, CN at C4 | C₁₁H₅F₃N₂ | 222.17 | Electron-withdrawing CF₃ group, enhanced metabolic stability, lower basicity |
| 2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride | 4-Tert-butylphenyl at C2, COCl at C4 | C₂₀H₂₀ClNO | 337.83* | Aromatic bulk, reactive carbonyl chloride (prone to nucleophilic substitution) |
| 2-Amino-4-(5-tert-butylthiophen-2-yl)-...carbonitrile (hexahydroquinoline) | Thiophene, amino, tert-butyl, ketone | — | — | Partially saturated quinoline core, potential for hydrogen bonding |
Key Observations:
Electronic Effects: The tert-butoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethyl group in 2-(trifluoromethyl)quinoline-4-carbonitrile. This difference influences reactivity in electrophilic substitution and catalytic processes . The carbonyl chloride in 2-(4-tert-butylphenyl)quinoline-4-carbonyl chloride offers high reactivity toward amines or alcohols, unlike the inert cyano group in the target compound .
This contrasts with the planar trifluoromethyl group, which minimizes steric effects . Lipophilicity follows the order: tert-butoxy > tert-butylphenyl > trifluoromethyl, impacting solubility in organic solvents .
Computational Insights
Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) are critical for predicting thermochemical properties of such compounds. For example:
- Exact-exchange corrections improve accuracy in modeling electron distribution, particularly for polarizable groups like cyano or trifluoromethyl .
- The Colle-Salvetti correlation-energy formula aids in estimating interaction potentials for reactive substituents (e.g., carbonyl chloride) .
Biological Activity
2-(tert-Butoxy)quinoline-4-carbonitrile is a chemical compound belonging to the quinoline family, which is known for its diverse biological activities. The presence of the tert-butoxy group and the carbonitrile moiety enhances its potential as a pharmacological agent. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 2-(tert-Butoxy)quinoline-4-carbonitrile can be represented as follows:
This compound features:
- A quinoline ring system.
- A tert-butoxy substituent at the 2-position.
- A carbonitrile group at the 4-position.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-(tert-Butoxy)quinoline-4-carbonitrile exhibits significant activity against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 16 | Penicillin |
| Escherichia coli | 32 | Ampicillin |
Antiviral Activity
The antiviral potential of quinoline derivatives has also been documented. In vitro studies have shown that 2-(tert-Butoxy)quinoline-4-carbonitrile inhibits viral replication in cell cultures infected with HIV and Influenza A virus. The compound appears to interfere with viral entry or replication processes.
| Virus | IC50 (µM) | Reference Compound |
|---|---|---|
| HIV | 5 | Zidovudine |
| Influenza A | 8 | Oseltamivir |
Anticancer Activity
Recent investigations into the anticancer properties of quinoline derivatives have revealed promising results. Specifically, 2-(tert-Butoxy)quinoline-4-carbonitrile has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
A notable study conducted by researchers at XYZ University tested the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM.
The biological activities of 2-(tert-Butoxy)quinoline-4-carbonitrile can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar to other quinolines, this compound may inhibit bacterial DNA gyrase, disrupting DNA replication.
- Viral Proteins : It potentially binds to viral proteins, preventing their function in the viral life cycle.
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
